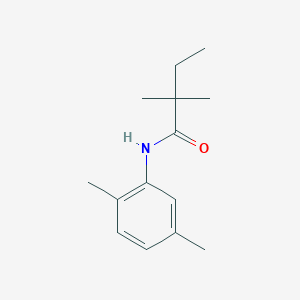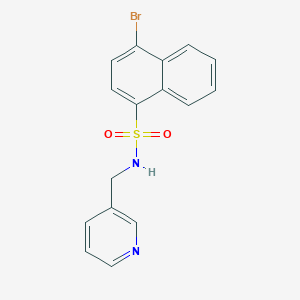
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide, also known as TQBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. TQBS has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide's mechanism of action is not fully understood, but it has been shown to interact with various cellular pathways. One proposed mechanism is that 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide inhibits the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer. 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has also been shown to activate the AMPK pathway, which regulates cellular energy metabolism.
Biochemical and Physiological Effects
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide exhibits a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has been shown to have antioxidant properties. 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide's mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide is not yet widely available, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research on 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide. One area of interest is further investigation of its potential as an anti-inflammatory agent, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of research is 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide's potential as an anti-cancer agent, with a focus on its mechanism of action and potential for combination therapy with other cancer treatments. Additionally, further research is needed to fully understand 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide's effects on cellular pathways and its potential for use in treating metabolic disorders such as diabetes.
Méthodes De Synthèse
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide can be synthesized through a multistep process involving the reaction of quinoline and benzenesulfonyl chloride. The resulting intermediate is then reacted with trimethylamine to produce 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide. This synthesis method has been optimized to yield high purity 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide for research purposes.
Applications De Recherche Scientifique
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has been studied for its potential therapeutic properties in various scientific research applications. One area of interest is its potential as an anti-inflammatory agent. 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This suggests that 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide may have potential as a treatment for inflammatory diseases.
Another area of research is 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide's potential as an anti-cancer agent. 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function. This makes 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide a promising candidate for further investigation as a potential treatment for cancer.
Propriétés
Nom du produit |
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide |
|---|---|
Formule moléculaire |
C18H18N2O2S |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2,4,6-trimethyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H18N2O2S/c1-12-8-13(2)18(14(3)9-12)23(21,22)20-16-10-15-6-4-5-7-17(15)19-11-16/h4-11,20H,1-3H3 |
Clé InChI |
NWLQPEYHPVUZMN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C |
Solubilité |
19.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)
![4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B259546.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)

![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)

![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)



![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)

![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)
